molecular formula C17H21BrN2S B5122861 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide

3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide

Cat. No. B5122861
M. Wt: 365.3 g/mol
InChI Key: YNOMJTRUBFLNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide, also known as CHIR-99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. CHIR-99021 has been widely used in scientific research as a tool compound to investigate the function of GSK-3 and its downstream signaling pathways.

Mechanism of Action

3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is a highly selective inhibitor of GSK-3, with IC50 values of 10 nM and 6.7 nM for GSK-3α and GSK-3β, respectively. It binds to the ATP-binding site of GSK-3 and prevents its phosphorylation of downstream targets. By inhibiting GSK-3, 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide can activate the Wnt/β-catenin signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer.
Biochemical and Physiological Effects:
3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has been shown to have a wide range of biochemical and physiological effects. It can promote the proliferation and differentiation of various cell types, including embryonic stem cells, neural stem cells, and pancreatic cells. 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide can also protect neurons from oxidative stress and prevent β-amyloid-induced neurotoxicity in Alzheimer's disease models. In addition, 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has several advantages for lab experiments. It is highly selective for GSK-3 and does not significantly inhibit other kinases. It is also water-soluble and can be easily handled in aqueous solutions. However, 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has some limitations. It can be toxic at high concentrations and can induce apoptosis in some cell types. In addition, its effects on cell differentiation may vary depending on the cell type and culture conditions.

Future Directions

There are several future directions for research on 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide. One area of interest is the development of more potent and selective GSK-3 inhibitors. Another area is the investigation of the role of GSK-3 in cancer and the development of GSK-3 inhibitors as anti-cancer drugs. Finally, the use of 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide in regenerative medicine and tissue engineering is an exciting area of research, with potential applications in the treatment of various diseases and injuries.

Synthesis Methods

3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of an intermediate compound, which is then converted to 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide through a series of reactions. The final product is obtained as a hydrobromide salt, which is water-soluble and can be easily handled in aqueous solutions.

Scientific Research Applications

3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has been extensively used in scientific research to study the role of GSK-3 in various biological processes. It has been shown to promote the differentiation of embryonic stem cells into various cell types, including neurons, cardiomyocytes, and pancreatic cells. 3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide has also been used to investigate the role of GSK-3 in cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.BrH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-20-17-18-10-11-19(16)17;/h6-9,12-13H,1-5,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOMJTRUBFLNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC4=NCCN34.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide

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